molecular formula C24H15Cl2F5N2O2 B10924478 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10924478
M. Wt: 529.3 g/mol
InChI Key: KLGDWPNIGWFXHU-UHFFFAOYSA-N
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Description

3-{4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound that features multiple halogen substitutions and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER likely involves multiple steps, including halogenation, etherification, and pyrazole formation. Typical reagents might include halogenating agents like thionyl chloride or phosphorus pentachloride, and conditions might involve refluxing in organic solvents.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could remove halogen atoms or reduce the pyrazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted pyrazoles, ethers, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

If the compound shows pharmacological activity, it could be developed into a drug candidate for treating diseases.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: A related compound with similar halogen substitutions.

    1-Chloromethyl-4-fluorobenzene: Another halogenated benzyl derivative.

Properties

Molecular Formula

C24H15Cl2F5N2O2

Molecular Weight

529.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C24H15Cl2F5N2O2/c25-19-11-16(27)8-7-15(19)12-33-22(14-4-2-6-18(10-14)35-24(30)31)20(26)21(32-33)13-3-1-5-17(9-13)34-23(28)29/h1-11,23-24H,12H2

InChI Key

KLGDWPNIGWFXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)OC(F)F)Cl

Origin of Product

United States

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